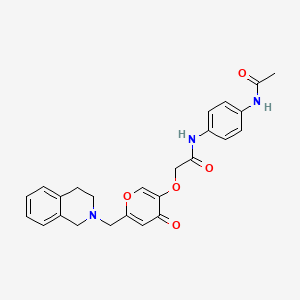

N-(4-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

N-(4-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a heterocyclic compound featuring a pyran-4-one core substituted with a dihydroisoquinoline moiety and an acetamide-linked phenyl group. This compound is hypothesized to exhibit pharmacological relevance due to structural similarities with kinase inhibitors or anti-inflammatory agents .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5/c1-17(29)26-20-6-8-21(9-7-20)27-25(31)16-33-24-15-32-22(12-23(24)30)14-28-11-10-18-4-2-3-5-19(18)13-28/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,26,29)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPRTWDNYAOPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, with the CAS number 898441-09-3, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of the current literature.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 898441-09-3 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydroisoquinoline moiety and the attachment of the 4H-pyran scaffold. Methods such as microwave-assisted synthesis have been employed to enhance yield and efficiency, allowing for a more straightforward production process compared to traditional methods .

Antimicrobial Properties

Research has indicated that derivatives of 4H-pyrans, including this compound, exhibit notable antimicrobial activity. In particular, studies have shown effectiveness against Mycobacterium bovis, suggesting potential use in treating tuberculosis and related infections .

Anticancer Activity

The compound also demonstrates anticancer properties. Various studies have highlighted that pyran derivatives can induce apoptosis in cancer cells through multiple pathways, including oxidative stress and mitochondrial dysfunction . The presence of the dihydroisoquinoline moiety is believed to enhance these effects by interacting with cellular targets involved in cancer progression.

Antioxidant Effects

Antioxidant activity is another significant aspect of this compound's biological profile. Compounds containing pyran structures have been reported to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

- Antimicrobial Evaluation : A study published in the Journal of Heterocyclic Chemistry evaluated several pyran derivatives for their antimicrobial properties against various bacterial strains. The results indicated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent .

- Anticancer Research : In vitro studies conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G1 phase, indicating its potential as a lead compound for further anticancer drug development.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares key structural motifs with other acetamide derivatives:

Key Observations :

- The pyran-4-one core in the target compound is distinct from the chromen-4-one () and morpholinone () systems in analogs.

Physicochemical Properties

Key Observations :

- The target compound’s dihydroisoquinoline moiety may enhance solubility compared to fluorinated analogs () but reduce it relative to sulfamoyl derivatives ().

- IR spectra of analogs show consistent C=O stretches (~1660 cm⁻¹), while cyano groups () introduce unique C≡N peaks.

Key Observations :

- Diazonium coupling () achieves higher yields (94%) compared to cross-coupling (, %), highlighting the efficiency of traditional methods.

- The target compound’s synthesis likely requires specialized coupling steps due to its complex dihydroisoquinoline substituent.

Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, structural analogs suggest possible applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.